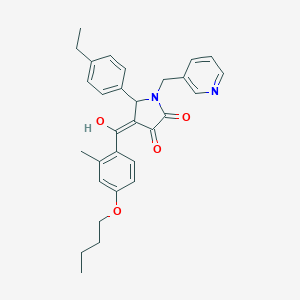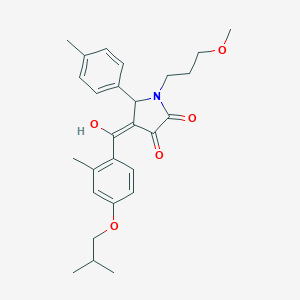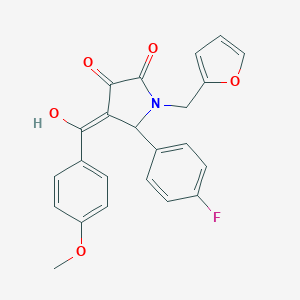![molecular formula C20H18N2O3 B266906 N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide](/img/structure/B266906.png)
N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide, also known as FMA, is a synthetic compound that has shown potential in various scientific research applications. FMA is a benzamide derivative that has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell cycle progression in cancer cells. N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to apoptosis.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide has been shown to have several biochemical and physiological effects. In addition to its potential anticancer properties, N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide has been shown to have anti-inflammatory and analgesic effects. N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide has also been shown to inhibit the growth of certain bacteria, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide in lab experiments is its potential as a therapeutic agent. N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide has been shown to have anticancer properties, making it a potential candidate for cancer therapy. However, one of the limitations of using N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide. One area of research involves the development of new formulations of N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide with improved solubility and bioavailability. Another area of research involves the identification of the specific molecular targets of N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide in cancer cells, which could lead to the development of more targeted cancer therapies. Additionally, research could focus on the potential use of N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide in the treatment of other diseases, such as bacterial infections and inflammatory disorders.
Synthesemethoden
The synthesis of N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide involves a multi-step process that begins with the reaction of 2-furaldehyde with methylamine to produce N-methyl-2-furylmethylamine. This intermediate is then reacted with 3-phenylacetyl chloride to form N-methyl-2-furylmethyl-3-phenylacetylamine. Finally, this intermediate is treated with benzoyl chloride to form N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide as a potential anticancer agent. Studies have shown that N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
Produktname |
N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide |
|---|---|
Molekularformel |
C20H18N2O3 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-3-[(2-phenylacetyl)amino]benzamide |
InChI |
InChI=1S/C20H18N2O3/c23-19(12-15-6-2-1-3-7-15)22-17-9-4-8-16(13-17)20(24)21-14-18-10-5-11-25-18/h1-11,13H,12,14H2,(H,21,24)(H,22,23) |
InChI-Schlüssel |
ZHJAOOIAZVNAQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266825.png)

![(E)-[2-(4-chlorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][3-methyl-4-(2-methylpropoxy)phenyl]methanolate](/img/structure/B266827.png)



![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266836.png)
![(E)-{2-(2,5-dimethoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B266837.png)
![5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266839.png)


